![molecular formula C21H20N4O3S B2395229 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide CAS No. 894027-37-3](/img/structure/B2395229.png)
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a methoxyphenyl group, and a phenoxyacetamide group . These groups are common in many bioactive compounds, suggesting that this compound could potentially have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a thiazolo[3,2-b][1,2,4]triazole ring, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazolo[3,2-b][1,2,4]triazole ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxyphenyl and phenoxyacetamide groups might influence its solubility, stability, and reactivity .Scientific Research Applications
Antiproliferative Activity
Research into similar compounds with close structural relationships to N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide has shown promising results in the field of antiproliferative activities. For instance, studies involving 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have indicated significant antiproliferative potential against certain cell lines, suggesting a possible application of related compounds in cancer research and therapy (Narayana, Raj, & Sarojini, 2010).
Antimicrobial and Antifungal Activities
Synthesis and biological evaluation of related thiazolo[3,2-a]pyrimidines, thiadiazolo[3,2-a]pyrimidines, and triazolo[3,4-b][1,3,4]thiadiazepines have demonstrated noteworthy antibacterial and antifungal properties. Such studies highlight the potential of this compound and its derivatives in developing new antimicrobial agents, with some compounds showing effective MIC values against pathogens like E. coli and A. niger (Sahi & Paul, 2016).
Anticonvulsant Properties
The one-step synthesis of related 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones has been explored, with some compounds exhibiting promising anticonvulsant activity. This suggests potential research applications of this compound in the development of novel anticonvulsant drugs (Vijaya Raj & Narayana, 2006).
Novel Synthesis Methods
Innovative synthesis methods for related compounds have been developed, leading to the creation of novel triazole derivatives with potential applications in various fields of medicine and pharmacy. The synthesis of these compounds provides a basis for the exploration of this compound in scientific research, possibly yielding new therapeutic agents or materials with unique biological activities (Fedotov, Hotsulia, & Panasenko, 2022).
Mechanism of Action
Target of Action
It’s known that thiazolo[3,2-b][1,2,4]triazoles, the core structure of this compound, have shown diverse biological activities . They have been found to exhibit anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
Thiazolo[3,2-b][1,2,4]triazoles are known to interact with various biological targets due to their diverse biological activities . For instance, some thiazolo[3,2-b][1,2,4]triazoles have shown excellent anticancer properties . The compound at 10 μM showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin .
Biochemical Pathways
Given the diverse biological activities of thiazolo[3,2-b][1,2,4]triazoles, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The lipophilicity of related compounds can be influenced by the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain .
Result of Action
Some thiazolo[3,2-b][1,2,4]triazoles have shown excellent anticancer properties . This suggests that they may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-27-17-9-7-15(8-10-17)20-23-21-25(24-20)16(14-29-21)11-12-22-19(26)13-28-18-5-3-2-4-6-18/h2-10,14H,11-13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHQXWWWGOXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)
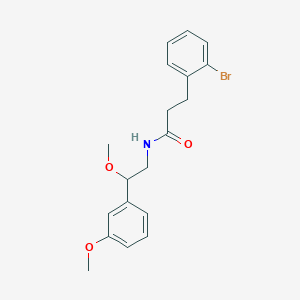
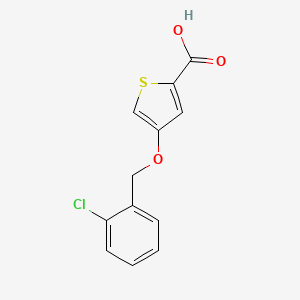
![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)

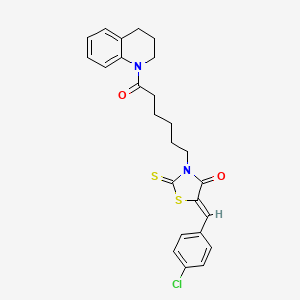
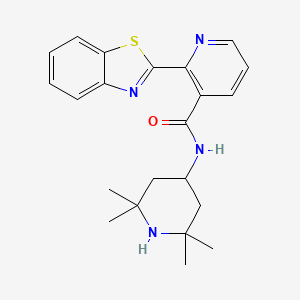
![3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2395159.png)
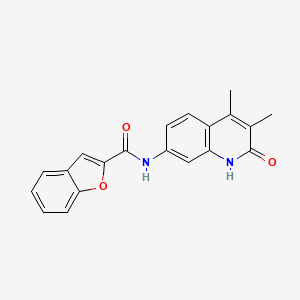
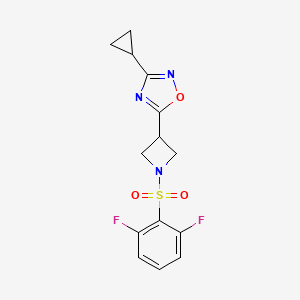
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B2395166.png)
![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)
